molecular formula C20H21N3O2 B3886006 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine

Cat. No.: B3886006
M. Wt: 335.4 g/mol
InChI Key: ZPEBIJZHTXXIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine is a chemical compound of significant interest in pharmacological research, primarily investigated for its role as an inhibitor of the anoctamin 6 (ANO6) protein . Anoctamin-6 is a calcium-activated chloride channel and phospholipid scramblase involved in critical cellular processes. Inhibitors of this protein are valuable research tools for exploring mechanisms related to cardiovascular function, blood coagulation, and inflammatory diseases . The structure of this compound combines a 6-phenylpyridazin-3-amine core, a scaffold recognized in medicinal chemistry for its diverse biological activities, with a 3,4-dimethoxyphenethylamine side chain . This molecular architecture is designed to interact with specific biological targets, making it a crucial compound for studying ion channel function and related intracellular signaling pathways. Research into pyridazine and phenethylamine derivatives, as documented in scientific and patent literature, underscores their broad potential in developing new therapeutic strategies, particularly for conditions like thromboembolic diseases . This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-24-18-10-8-15(14-19(18)25-2)12-13-21-20-11-9-17(22-23-20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEBIJZHTXXIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylethylamine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine with analogs based on structural features, substituent effects, and inferred pharmacological properties.

Pyridazine vs. Pyrazolo-Pyrimidine Derivatives

A closely related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ECHEMI ID: 896593-85-4), replaces the pyridazine core with a pyrazolo-pyrimidine scaffold. Key differences include:

  • Bioactivity Implications: Pyrazolo-pyrimidines are known adenosine receptor antagonists, suggesting that this analog might exhibit distinct binding affinities compared to pyridazine-based structures.
Property Pyridazine Derivative Pyrazolo-Pyrimidine Analog
Core Structure Pyridazine Pyrazolo[1,5-a]pyrimidine
Substituents at Position 6 Phenyl Ethyl
Methoxy Groups 3,4-Dimethoxyphenethyl 3,4-Dimethoxyphenethyl
Inferred LogP* ~3.5 (estimated) ~4.2 (higher due to ethyl/methyl groups)

*LogP values are hypothetical based on substituent contributions.

Aromatic vs. Trifluoromethyl Substitutions

The compound 3-amino-6-(3,4-dimethoxyphenyl)-N-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (InChIKey: ZDHSEWXOVZRHLV-UHFFFAOYSA-N) introduces a thieno-pyridine core and a trifluoromethyl group. Key distinctions:

  • Bulkiness : The tricyclic adamantane substituent may reduce membrane permeability but enhance target specificity.

Pyridazine vs. Benzothiazole Derivatives

N-Benzyl-5-methoxy-1,3-benzothiazol-2-amine (ECHEMI ID: 878061-41-7) shares a methoxy-aromatic motif but replaces pyridazine with a benzothiazole ring. Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent therapeutic applications compared to pyridazine derivatives .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2C_{18}H_{21}N_{3}O_{2}. The structure features a pyridazine ring, which is known for its pharmacological properties.

Research indicates that compounds similar to this compound exhibit dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR), which are critical targets in cancer therapy. Such dual inhibition can lead to enhanced cytotoxic effects against various cancer cell lines.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that derivatives of pyridazine compounds demonstrate significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been highlighted as a key mechanism in its anticancer activity .
    • In vitro assays reveal that this compound exhibits superior activity compared to standard chemotherapeutic agents like doxorubicin and erlotinib .
  • Inhibition of Enzymatic Activity :
    • The compound has been noted for its ability to inhibit key enzymes involved in tumor growth and proliferation. This includes the inhibition of topoisomerase II, which is essential for DNA replication .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that the compound induces apoptosis in breast cancer cells with an IC50 value significantly lower than conventional treatments .
Study 2Found that the compound effectively inhibits EGFR signaling pathways, leading to reduced cell proliferation in lung cancer models .
Study 3Reported synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer strains .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine?

Answer:
The synthesis typically involves coupling a pyridazine core with a substituted phenethylamine. A validated approach includes:

  • Step 1: Reacting 3,4-dimethoxyphenethylamine with a halogenated pyridazine derivative (e.g., 6-phenylpyridazin-3-yl chloride) under nucleophilic substitution conditions.
  • Step 2: Optimizing reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and base (e.g., K₂CO₃) to enhance yield .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR and mass spectrometry .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of analytical techniques:

  • X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for structurally related azanium chloride derivatives .
  • NMR spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .
  • Mass spectrometry (HRMS): Confirm molecular weight with <1 ppm error .

Advanced: What computational methods are suitable for predicting biological targets or mechanism of action?

Answer:

  • Molecular docking: Screen against protein databases (e.g., Plasmodium falciparum M18 aspartyl aminopeptidase) using software like AutoDock Vina. Key residues (e.g., His342, Ser414) may form hydrogen bonds with the dimethoxyphenyl group .
  • 3D-QSAR modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with inhibitory activity using CoMFA/CoMSIA .
  • MD simulations: Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Variation of substituents: Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated derivatives) to evaluate electronic effects on receptor binding .
  • Bioactivity assays: Test analogs in enzyme inhibition (e.g., IC₅₀ against kinases) or antiparasitic assays (e.g., Plasmodium growth inhibition) .
  • Data analysis: Use clustering algorithms to group compounds by activity profiles and identify critical pharmacophores .

Advanced: How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Answer:

  • Assay validation: Ensure consistency in experimental conditions (e.g., ATP concentration in kinase assays, pH, temperature) .
  • Orthogonal assays: Confirm activity using complementary methods (e.g., SPR for binding affinity vs. fluorescence-based enzyme inhibition) .
  • Statistical rigor: Apply ANOVA or Student’s t-test to assess reproducibility across triplicate experiments .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the methoxy groups.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Answer:

  • Protective groups: Use tert-butoxycarbonyl (Boc) for amines during coupling steps to prevent side reactions .
  • Microwave-assisted synthesis: Reduce reaction times (e.g., from 8 hrs to 30 mins) for steps requiring high temperatures .
  • In-line purification: Employ automated flash chromatography systems for intermediates prone to degradation .

Advanced: How can researchers elucidate the metabolic pathways of this compound in vitro?

Answer:

  • Microsomal incubation: Use human liver microsomes (HLM) with NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., O-demethylation products) .
  • CYP enzyme profiling: Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to determine primary metabolic routes .

Table 1: Key Docking Scores for Analogous Compounds

CompoundDocking Score (kcal/mol)Target ResidueReference
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxyquinolin-4-amine-7.08His342
N-[2-(3,4-dimethoxyphenyl)ethyl]isoquinolin-4-amine-7.17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.